molecular formula C9H12N2O2S3 B427422 O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate

O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate

Cat. No.: B427422
M. Wt: 276.4g/mol
InChI Key: CHUURBZOUBORJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate typically involves the reaction of 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone with thiourea and ethyl chloroformate. The reaction is carried out in an organic solvent such as ethanol under reflux conditions . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-ethyl S-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl} dithiocarbonate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial, antifungal, and antitumor effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2O2S3

Molecular Weight

276.4g/mol

IUPAC Name

O-ethyl [2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylmethanethioate

InChI

InChI=1S/C9H12N2O2S3/c1-3-13-9(14)15-5-7(12)11-8-10-4-6(2)16-8/h4H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

CHUURBZOUBORJZ-UHFFFAOYSA-N

SMILES

CCOC(=S)SCC(=O)NC1=NC=C(S1)C

Canonical SMILES

CCOC(=S)SCC(=O)NC1=NC=C(S1)C

solubility

40.1 [ug/mL]

Origin of Product

United States

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